molecular formula C20H17BrN2O5S2 B5019392 (5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5019392
M. Wt: 509.4 g/mol
InChI Key: OMMPNZGMJFPDOL-LDADJPATSA-N
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Description

(5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is modified with bromophenoxy and nitrophenyl groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of an appropriate thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction, where a bromophenol reacts with an appropriate ethoxy derivative.

    Nitration: The nitrophenyl group is typically introduced through a nitration reaction, where the phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under reflux conditions with a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

The thiazolidinone core is known for its biological activity, including antimicrobial and anticancer properties. This compound could be explored for its potential in drug development.

Medicine

Given its potential biological activity, this compound could be investigated for therapeutic applications, particularly in the treatment of infections and cancer.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one likely involves interaction with biological macromolecules such as proteins or DNA. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone core can interact with enzyme active sites, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone core and are known for their antidiabetic properties.

    Bromophenoxy Derivatives: Compounds with bromophenoxy groups are often used in the synthesis of pharmaceuticals and agrochemicals.

    Nitrophenyl Derivatives: These compounds are known for their reactivity and are used in various chemical syntheses.

Uniqueness

What sets (5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

(5E)-5-[[2-[2-(4-bromophenoxy)ethoxy]-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O5S2/c1-2-22-19(24)18(30-20(22)29)12-13-11-15(23(25)26)5-8-17(13)28-10-9-27-16-6-3-14(21)4-7-16/h3-8,11-12H,2,9-10H2,1H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMPNZGMJFPDOL-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=C(C=C3)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=C(C=C3)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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